The Strategic Intermediate: A Deep Dive into Methyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS No. 859063-65-3)
The Strategic Intermediate: A Deep Dive into Methyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS No. 859063-65-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Modern Therapeutics
In the intricate world of pharmaceutical synthesis, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, play a pivotal role as key intermediates. Methyl 3-chloro-5-methylpyrazine-2-carboxylate, identified by its CAS number 859063-65-3, is one such critical building block. This highly functionalized pyrazine derivative is a cornerstone in the development of a range of therapeutics, particularly in the realms of antiviral and antihypertensive agents. Its strategic substitution pattern—a chloro group at the 3-position, a methyl group at the 5-position, and a methyl carboxylate at the 2-position—offers medicinal chemists a versatile scaffold for molecular elaboration. This in-depth guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and safe handling, designed to empower researchers in their quest for novel drug discovery.
Physicochemical Properties: A Snapshot of a Key Intermediate
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The table below summarizes the key properties of Methyl 3-chloro-5-methylpyrazine-2-carboxylate.
| Property | Value | Source |
| CAS Number | 859063-65-3 | [Generic Supplier Data] |
| Molecular Formula | C₇H₇ClN₂O₂ | [Generic Supplier Data] |
| Molecular Weight | 186.60 g/mol | [Generic Supplier Data] |
| Appearance | Yellow to orange solid | [Generic Supplier Data] |
| Melting Point | 84-85 °C | [Generic Supplier Data] |
| Boiling Point | 265.6±35.0 °C (Predicted) | [Generic Supplier Data] |
| Density | 1.314±0.06 g/cm³ (Predicted) | [Generic Supplier Data] |
| pKa | -1.65±0.10 (Predicted) | [Generic Supplier Data] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [Generic Supplier Data] |
The Art of Synthesis: Crafting a Versatile Building Block
While specific, detailed, and publicly available synthesis protocols for Methyl 3-chloro-5-methylpyrazine-2-carboxylate are not abundant in peer-reviewed literature, its synthesis can be logically deduced from established pyrazine chemistry and patent literature for related compounds. A plausible and efficient synthetic route would likely start from more readily available precursors, such as 5-methylpyrazine-2-carboxylic acid.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of Methyl 3-chloro-5-methylpyrazine-2-carboxylate, highlighting the key chemical transformations.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on standard organic chemistry principles for the synthesis of similar pyrazine derivatives.
Step 1: Esterification of 5-Methylpyrazine-2-carboxylic Acid
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Rationale: The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, often catalyzed by a strong acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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Procedure:
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To a solution of 5-methylpyrazine-2-carboxylic acid (1 equivalent) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) at 0°C.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 5-methylpyrazine-2-carboxylate.
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Step 2: Chlorination of Methyl 5-methylpyrazine-2-carboxylate
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Rationale: The subsequent step is the regioselective chlorination of the pyrazine ring. The electron-withdrawing nature of the ester group directs the chlorination to the adjacent carbon atom (position 3). Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used chlorinating agents for such transformations.
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Procedure:
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To the crude Methyl 5-methylpyrazine-2-carboxylate (1 equivalent), add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).
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Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
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After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until the pH is neutral or slightly basic.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford pure Methyl 3-chloro-5-methylpyrazine-2-carboxylate.
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The Role in Drug Discovery: A Gateway to Bioactive Molecules
The true value of Methyl 3-chloro-5-methylpyrazine-2-carboxylate lies in its role as a versatile intermediate in the synthesis of more complex, biologically active molecules. The pyrazine core is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and its metabolic stability.[1]
Application in Antiviral Drug Synthesis
Pyrazine derivatives have shown significant promise as antiviral agents.[2] The structural features of Methyl 3-chloro-5-methylpyrazine-2-carboxylate make it an attractive starting material for the synthesis of novel antiviral compounds. The chloro substituent can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups that can interact with viral enzymes or proteins.
Application in Antihypertensive Drug Synthesis
The pyrazine nucleus is also present in several antihypertensive drugs.[3] The ability to functionalize the pyrazine ring of Methyl 3-chloro-5-methylpyrazine-2-carboxylate at multiple positions allows for the synthesis of libraries of compounds that can be screened for their ability to modulate blood pressure.
The following diagram illustrates the potential synthetic utility of this intermediate in drug discovery.
Caption: Potential synthetic pathways from the intermediate to drug candidates.
Spectroscopic Characterization: The Fingerprint of a Molecule
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¹H NMR: A singlet for the methyl group on the pyrazine ring (around 2.6 ppm), a singlet for the methyl ester group (around 4.0 ppm), and a singlet for the proton on the pyrazine ring.
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¹³C NMR: Resonances for the methyl carbon, the pyrazine ring carbons (with the carbon bearing the chloro group shifted downfield), the ester carbonyl carbon, and the methoxy carbon.
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FT-IR: Characteristic peaks for the C=O stretching of the ester (around 1730 cm⁻¹), C-Cl stretching, and aromatic C-H and C=N stretching vibrations.
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Mass Spectrometry: The molecular ion peak (M+) and a characteristic (M+2)+ peak with approximately one-third the intensity of the M+ peak, indicative of the presence of a chlorine atom.
Safety and Handling: A Scientist's Responsibility
As with any chemical intermediate, proper safety precautions must be observed when handling Methyl 3-chloro-5-methylpyrazine-2-carboxylate. Based on data for structurally similar compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As indicated by supplier data, storage under an inert atmosphere at 2-8°C is recommended.
Conclusion: A Small Molecule with a Big Impact
Methyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS No. 859063-65-3) is a prime example of a key intermediate that, while not a therapeutic itself, is indispensable in the journey of drug discovery and development. Its versatile structure provides a robust platform for the synthesis of novel antiviral and antihypertensive agents, among other potential therapeutic classes. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher looking to leverage its potential in the creation of next-generation medicines.
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